N-Methylhippuric acid

Description

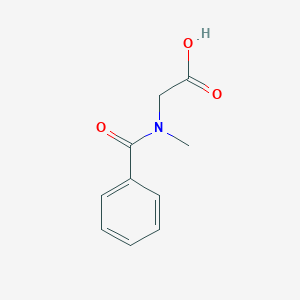

Structure

3D Structure

Properties

IUPAC Name |

2-[benzoyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCSYDDSNIJRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062527 | |

| Record name | Glycine, N-benzoyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2568-34-5 | |

| Record name | N-Benzoyl-N-methylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-benzoyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-benzoyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (BENZOYL-METHYL-AMINO)-ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the metabolic pathway of xylene to N-Methylhippuric acid?

An In-depth Technical Guide on the Metabolic Pathway of Xylene to Methylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation of xylene into its primary urinary metabolite, methylhippuric acid. The document details the metabolic pathway, key enzymes, quantitative data on exposure biomarkers, and relevant experimental protocols.

Introduction

Xylene is an aromatic hydrocarbon with three isomers: ortho- (o-), meta- (m-), and para- (p-). It is widely used as a solvent in industrial settings, including the manufacturing of paints, chemicals, and pharmaceuticals.[1] Due to its volatile nature, human exposure, particularly in occupational settings, is a significant health consideration. Monitoring this exposure is crucial, and it is primarily achieved through the analysis of xylene's major metabolite, methylhippuric acid, in the urine.[1][2] Approximately 95% of absorbed xylene is metabolized to methylhippuric acid, which is then excreted.[1] The presence and concentration of methylhippuric acid serve as a reliable biomarker for assessing xylene exposure.[3][4]

The Metabolic Pathway of Xylene

The metabolism of xylene predominantly occurs in the liver and involves a three-step enzymatic process that converts the lipophilic xylene molecule into a more water-soluble compound for excretion.[5][6]

The metabolic cascade is as follows:

-

Oxidation of a Methyl Group: The initial and rate-limiting step is the oxidation of one of the methyl groups of xylene to a hydroxymethyl group, forming methylbenzyl alcohol. This reaction is catalyzed by the cytochrome P450 (CYP450) mixed-function oxidase system.[6][7]

-

Further Oxidation: The newly formed methylbenzyl alcohol is then further oxidized. This occurs in two stages, first to a methylbenzaldehyde and subsequently to a toluic acid (methylbenzoic acid). These oxidation steps are facilitated by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[7]

-

Conjugation with Glycine: The final step in the pathway is the conjugation of toluic acid with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase and results in the formation of methylhippuric acid (N-(methylbenzoyl)glycine).[8][9]

Each isomer of xylene (o-, m-, and p-xylene) is metabolized to its corresponding methylhippuric acid isomer: 2-methylhippuric acid, 3-methylhippuric acid, and 4-methylhippuric acid, respectively.[3][8][10]

Quantitative Data

The quantification of methylhippuric acid in urine is a cornerstone of biological monitoring for xylene exposure. Health and safety organizations have established Biological Exposure Indices (BEIs) to guide the interpretation of these measurements.

| Parameter | Value | Reference |

| Biological Exposure Index (BEI) | 1.5 g/g creatinine | [1] |

| Alternate BEI | 2.0 g/L urine (SG 1.016) | [2][11] |

| Unexposed Levels | < 2 mg/g creatinine | [7] |

A study on acute pesticide poisoning, where xylene is often a solvent, established a correlation to estimate the ingested volume of xylene from urinary methylhippuric acid concentrations.[11] The best-fit equation was determined as:

y = -0.052x² + 0.756x

Where:

-

y = ingested amount of xylene (mL/kg)

-

x = methylhippuric acid in urine (g/g creatinine)

This equation can be a valuable tool in clinical toxicology for assessing the severity of acute xylene ingestion.[11]

Experimental Protocols

The standard method for the quantification of methylhippuric acid in urine is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.[10][11] The NIOSH Method 8301 provides a detailed, validated protocol for this analysis.[10]

General Workflow for Urinary Methylhippuric Acid Analysis

-

Sample Collection: A urine sample is collected, typically at the end of a work shift to capture peak excretion.[5]

-

Sample Preparation:

-

An aliquot of the urine sample (e.g., 1 mL) is transferred to a glass vial.[10]

-

The sample is acidified with hydrochloric acid (e.g., 80 µL of 6 N HCl).[10]

-

A salt, such as sodium chloride (e.g., 0.3 g), is added to facilitate extraction.[10]

-

The methylhippuric acid is extracted into an organic solvent, commonly ethyl acetate (e.g., 4 mL).[10]

-

The mixture is vortexed and then centrifuged to separate the organic and aqueous phases.[10]

-

-

Evaporation and Reconstitution:

-

HPLC Analysis:

Factors Influencing Metabolism

Several factors can influence the rate and extent of xylene metabolism, which can affect the interpretation of biomonitoring results:

-

Co-exposure to other solvents: Toluene and other organic solvents are also metabolized by cytochrome P450 enzymes, which can lead to competitive inhibition and a potential decrease in the excretion of methylhippuric acid.[10]

-

Alcohol Consumption: Ethanol consumption can inhibit xylene metabolism, leading to higher levels of xylene in the blood and breath.[7]

-

Smoking: Smoking has been shown to significantly reduce the metabolism of xylene.[12][13]

-

Medications: Certain drugs, such as aspirin, can interfere with the metabolic pathway. Therapeutic doses of aspirin have been found to reduce methylhippuric acid levels in urine samples by up to 50%.[7]

Conclusion

The metabolic pathway from xylene to methylhippuric acid is a well-defined process crucial for the detoxification and excretion of xylene. The key steps involve oxidation by cytochrome P450 and dehydrogenases, followed by conjugation with glycine. The quantification of urinary methylhippuric acid is the gold standard for biomonitoring xylene exposure in occupational and environmental health. A thorough understanding of this metabolic pathway, coupled with standardized analytical protocols, is essential for accurately assessing exposure and ensuring the safety of individuals working with this common solvent. Professionals in drug development should also be aware of this pathway, as xylene is a common excipient, and its metabolism may be influenced by or have an influence on the metabolism of co-administered therapeutic agents.

References

- 1. longdom.org [longdom.org]

- 2. Xylene: its toxicity, measurement of exposure levels, absorption, metabolism and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 4. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 5. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hsl.gov.uk [hsl.gov.uk]

- 8. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 9. hmdb.ca [hmdb.ca]

- 10. brieflands.com [brieflands.com]

- 11. Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning: Estimation of Ingested Xylene Volume and Association with Clinical Outcome Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exposure of workers to a mixture of toluene and xylenes. I. Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-Methylhippuric Acid from Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methylhippuric acid, a methylated derivative of hippuric acid, starting from the amino acid glycine. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and workflow visualizations to support research and development in medicinal chemistry and related fields.

Introduction

This compound, also known as N-benzoylsarcosine, is a derivative of hippuric acid where the amide nitrogen is methylated. This structural modification can significantly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and biological activity. As such, the synthesis of this compound is of interest to researchers in drug discovery and development for creating novel therapeutic agents with improved pharmacokinetic profiles.

This guide outlines two main strategies for the synthesis of this compound originating from glycine:

-

Pathway 1: A two-step synthesis involving the initial formation of hippuric acid from glycine, followed by N-methylation.

-

Pathway 2: A direct, one-step synthesis via the benzoylation of N-methylglycine (sarcosine).

Synthetic Pathways and Experimental Protocols

This section details the experimental procedures for the synthesis of this compound. Safety precautions, including the use of personal protective equipment and working in a fume hood, are essential, particularly when handling reagents like benzoyl chloride and dimethyl sulfate.

Pathway 1: Two-Step Synthesis via Hippuric Acid

This pathway first involves the synthesis of hippuric acid from glycine and benzoyl chloride through the Schotten-Baumann reaction. The resulting hippuric acid is then N-methylated.

The synthesis of hippuric acid is a well-established procedure.[1][2][3]

Reaction:

Experimental Protocol:

-

Dissolution of Glycine: In a conical flask, dissolve 10.0 g (0.133 mol) of glycine in 100 mL of a 10% aqueous sodium hydroxide solution.

-

Addition of Benzoyl Chloride: Cool the solution in an ice bath. While stirring vigorously, add 18.0 mL (0.155 mol) of benzoyl chloride dropwise. Concurrently, add a 20% aqueous sodium hydroxide solution dropwise to maintain the reaction mixture at a slightly alkaline pH.

-

Reaction Completion: After the addition is complete, continue stirring for an additional hour at room temperature. The disappearance of the characteristic smell of benzoyl chloride indicates the completion of the reaction.

-

Precipitation: Acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of crude hippuric acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from hot water to obtain pure hippuric acid.

-

Drying: Dry the purified crystals in an oven at 100 °C.

Quantitative Data for Hippuric Acid Synthesis:

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | [4] |

| Molecular Weight | 179.17 g/mol | [4] |

| Typical Yield | 80-90% | - |

| Melting Point | 187-191 °C | [4] |

Logical Workflow for Hippuric Acid Synthesis:

The N-methylation of the amide bond in hippuric acid can be achieved using a methylating agent such as dimethyl sulfate in the presence of a base.[5][6]

Reaction:

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.056 mol) of hippuric acid in a suitable solvent (e.g., acetone).

-

Addition of Base and Methylating Agent: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃). Then, add dimethyl sulfate (1.1 equivalents) dropwise to the stirred suspension. Caution: Dimethyl sulfate is toxic and carcinogenic and should be handled with extreme care in a fume hood.[5]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data for N-Methylation of Hippuric Acid:

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [7] |

| Molecular Weight | 193.20 g/mol | [7] |

| Typical Yield | 60-70% (estimated) | [5] |

| Melting Point | Not available | - |

Pathway 2: Direct Synthesis from Sarcosine (N-Methylglycine)

A more direct route to this compound involves the benzoylation of sarcosine, which is commercially available N-methylglycine. This reaction also proceeds via the Schotten-Baumann reaction.[1][2][3]

Reaction:

Quantitative Data Summary

This section provides a summary of the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Glycine | C₂H₅NO₂ | 75.07 | 233 (decomposes) |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 |

| Hippuric Acid | C₉H₉NO₃ | 179.17 | 187-191 [4] |

| Sarcosine | C₃H₇NO₂ | 89.09 | 210-212 (decomposes) |

| This compound | C₁₀H₁₁NO₃ | 193.20 | Not available |

| 2-Methylhippuric Acid | C₁₀H₁₁NO₃ | 193.20 | 161-164 |

| 4-Methylhippuric Acid | C₁₀H₁₁NO₃ | 193.20 | 163-165 |

Table 2: Summary of Reaction Conditions and Yields

| Reaction | Key Reagents | Solvent | Base | Typical Yield |

| Hippuric Acid Synthesis | Glycine, Benzoyl Chloride | Water | NaOH | 80-90% |

| N-Methylation of Hippuric Acid | Hippuric Acid, Dimethyl Sulfate | Acetone | K₂CO₃ | 60-70% (est.) |

| This compound Synthesis | Sarcosine, Benzoyl Chloride | Water | NaOH | 80-90% (est.) |

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determination of the melting point is a primary indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group, a singlet for the N-methyl group, and a singlet for the methylene protons of the glycine backbone.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the N-methyl carbon, and the methylene carbon. While a dedicated spectrum for this compound is not readily available in the searched literature, the spectra of its isomers, such as m-methylhippuric acid, can provide an indication of the expected chemical shifts. [8][9][10]* Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the amide and carboxylic acid groups, N-H stretching (for hippuric acid), and C-H stretching of the aromatic and aliphatic groups.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound from glycine. The direct benzoylation of sarcosine (Pathway 2) is the more efficient method, offering a one-step process with potentially high yields. The two-step pathway involving the synthesis and subsequent N-methylation of hippuric acid provides an alternative approach. The provided experimental protocols, quantitative data, and workflow diagrams offer a solid foundation for researchers and professionals engaged in the synthesis of modified amino acid derivatives for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific research applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. server.ccl.net [server.ccl.net]

- 6. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-METHYLHIPPURIC ACID(27115-49-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 2-Methylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhippuric acid, also known as N-(2-methylbenzoyl)glycine or o-toluric acid, is a notable metabolite primarily recognized as a biomarker for exposure to o-xylene.[1][2] As an N-acylglycine, it is formed in the body through the conjugation of 2-methylbenzoic acid with the amino acid glycine.[3] This guide provides a comprehensive overview of the chemical and physical properties of 2-Methylhippuric acid, detailed experimental protocols for its synthesis and analysis, and its relevant metabolic pathway. The information presented herein is intended to support researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical and Physical Properties

2-Methylhippuric acid is a white crystalline solid at room temperature.[4][5] Its chemical structure consists of a glycine molecule acylated with a 2-methylbenzoyl group. This structure imparts specific chemical and physical characteristics that are crucial for its detection, quantification, and understanding of its biological role.

Data Presentation

A summary of the key quantitative properties of 2-Methylhippuric acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [6] |

| Molecular Weight | 193.20 g/mol | [6] |

| Melting Point | 161-164 °C | [7] |

| Boiling Point | 329.41 °C (estimated) | [5] |

| pKa | 3.71 ± 0.10 (predicted) | [5] |

| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 15 mg/mLPBS (pH 7.2): 1 mg/mLWater: >29 µg/mL at pH 7.4 | [8][9] |

| Appearance | White to off-white crystalline powder | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, determination of physical properties, and quantification of 2-Methylhippuric acid.

Synthesis of 2-Methylhippuric Acid via Schotten-Baumann Reaction

The synthesis of 2-Methylhippuric acid can be achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with 2-methylbenzoyl chloride in an alkaline medium.[10][11][12]

Materials:

-

Glycine

-

10% Sodium hydroxide (NaOH) solution

-

2-Methylbenzoyl chloride (o-toluoyl chloride)

-

Concentrated Hydrochloric acid (HCl)

-

Ice

-

Deionized water

-

Ethanol (for recrystallization)

-

Activated charcoal (optional)

Procedure:

-

Dissolution of Glycine: In a conical flask, dissolve a specific molar amount of glycine in a 10% NaOH solution.

-

Acylation: While vigorously stirring the glycine solution, slowly add a slight molar excess of 2-methylbenzoyl chloride in several portions. The reaction is exothermic and should be kept cool. Continue stirring until the odor of 2-methylbenzoyl chloride is no longer detectable, indicating the completion of the reaction.

-

Precipitation: Transfer the reaction mixture to a beaker containing ice. Slowly add concentrated HCl with continuous stirring until the solution becomes acidic (test with litmus paper). A white precipitate of 2-Methylhippuric acid will form.

-

Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any unreacted starting materials and salts.

-

Purification by Recrystallization: Dissolve the crude 2-Methylhippuric acid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

-

Characterization: The identity and purity of the synthesized 2-Methylhippuric acid can be confirmed by measuring its melting point and using spectroscopic techniques such as NMR and IR.

Determination of Physical Properties

Melting Point Determination: The melting point of 2-Methylhippuric acid can be determined using a capillary melting point apparatus.[12]

-

A small, finely powdered sample of the purified 2-Methylhippuric acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased rapidly to about 20 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow.

pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) can be determined by potentiometric titration of a solution of 2-Methylhippuric acid with a standardized strong base.[10]

-

A precisely weighed amount of 2-Methylhippuric acid is dissolved in a known volume of deionized water, possibly with a small amount of a co-solvent like ethanol if solubility is low.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of sodium hydroxide (NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination: A general method to determine the solubility of 2-Methylhippuric acid in a specific solvent is the shake-flask method.

-

An excess amount of 2-Methylhippuric acid is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated.

-

The mass of the remaining solid is determined, from which the solubility can be calculated (e.g., in mg/mL).

Quantification in Biological Samples (Urine) by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantitative analysis of 2-Methylhippuric acid in urine.[4][5][11]

Sample Preparation:

-

A urine sample is collected, and its pH is adjusted to be acidic (e.g., by adding HCl).

-

The acidified urine is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate to isolate the 2-Methylhippuric acid.

-

The organic layer is separated, and the solvent is evaporated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in a known volume of the HPLC mobile phase.

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection is commonly performed at a wavelength where 2-Methylhippuric acid shows significant absorbance (e.g., around 216 nm or 254 nm).[4][11]

-

Quantification: A calibration curve is generated using standard solutions of 2-Methylhippuric acid of known concentrations. The concentration in the urine sample is determined by comparing its peak area to the calibration curve.

Metabolic Pathway and Experimental Workflow

Metabolic Pathway of o-Xylene to 2-Methylhippuric Acid

2-Methylhippuric acid is the major metabolite of o-xylene. The metabolic process primarily occurs in the liver and involves two main steps: oxidation of a methyl group to a carboxylic acid, followed by conjugation with glycine.[3]

References

- 1. brainly.com [brainly.com]

- 2. 2-Methylhippuric Acid | C10H11NO3 | CID 91637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycine conjugation activity of benzoic acid and its acinar localization in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. N-(2-Methylbenzoyl)glycine (2-Methylhippuric Acid) - SRIRAMCHEM [sriramchem.com]

- 7. Glycine (0.1 M, pH 2.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 10. grokipedia.com [grokipedia.com]

- 11. byjus.com [byjus.com]

- 12. globalconference.info [globalconference.info]

An In-depth Technical Guide to 3-Methylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylhippuric acid, a significant biomarker for xylene exposure. The document details its structural information, metabolic pathways, and analytical methodologies, presenting quantitative data in structured tables and experimental protocols with clarity for research and development applications.

Core Structural and Chemical Properties

3-Methylhippuric acid, also known as N-(3-Methylbenzoyl)glycine or m-Toluric acid, is a carboxylic acid and an organic compound.[1][2] It is one of three isomers of methylhippuric acid, which also include the 2- and 4-methylhippuric acid forms.[3] This compound is a metabolite of m-xylene and its presence in urine is a key indicator of exposure to this common industrial solvent.[4]

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-Methylhippuric acid are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [4] |

| Molecular Weight | 193.20 g/mol | [1][4] |

| CAS Number | 27115-49-7 | [1][4] |

| Melting Point | 138-140 °C | |

| Appearance | White crystalline powder | ChemicalBook |

| IUPAC Name | 2-[(3-methylbenzoyl)amino]acetic acid | [4] |

| Synonyms | m-Methylhippuric acid, N-(3-Methylbenzoyl)glycine, m-Toluric acid | [1][4] |

| InChI | 1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | [1] |

| InChIKey | YKAKNMHEIJUKEX-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cccc(c1)C(=O)NCC(O)=O | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 3-Methylhippuric acid. The following table summarizes key spectral information.

| Spectroscopic Method | Key Data Points | Source |

| ¹H NMR | DMSO-d₆ | [5] |

| Mass Spectrometry (GC-MS) | EI-B: m/z 119.0, 91.0, 65.0, 149.0 | [4] |

| Mass Spectrometry (MS-MS) | Positive Mode: m/z 115.0033, 118.028, 207.0655 | [4] |

| Infrared (FTIR) | Condensed phase spectrum available | [6] |

Metabolic Pathway and Biological Significance

3-Methylhippuric acid is the primary urinary metabolite of m-xylene.[1] Understanding its metabolic pathway is crucial for its application as a biomarker in occupational and environmental health.[7] Inhalation is the most common route of xylene exposure.[8] Once absorbed, xylene is distributed throughout the body and is metabolized in the liver.[8] The biotransformation involves the oxidation of a methyl group to form toluic acid, which is then conjugated with glycine to yield methylhippuric acid and excreted in the urine.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-Methylhippuric acid are provided below to facilitate experimental work.

Synthesis of 3-Methylhippuric Acid

This protocol is adapted from the general synthesis of hippuric acid and can be applied to produce 3-Methylhippuric acid.[8][9]

Materials:

-

Glycine

-

3-Methylbenzoyl chloride

-

Potassium carbonate

-

Tartaric acid or Citric acid

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Beakers

-

Filtration apparatus

Procedure:

-

Dissolve glycine in an aqueous solution of potassium carbonate in a round-bottom flask.

-

While stirring, slowly add 3-Methylbenzoyl chloride to the solution.

-

Continue stirring until the reaction is complete, monitoring for the disappearance of the acid chloride.

-

Acidify the reaction mixture with a solution of tartaric acid or citric acid to precipitate the 3-Methylhippuric acid.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure 3-Methylhippuric acid.

-

Dry the purified product under vacuum.

Quantitative Analysis in Urine by HPLC

This protocol outlines a sensitive HPLC method for the determination of 3-Methylhippuric acid in urine samples.[10][11]

Materials and Equipment:

-

HPLC system with UV detector

-

Reversed-phase C18 column

-

Urine sample

-

Hydrochloric acid

-

Sodium chloride

-

Ethyl acetate

-

Acetonitrile

-

Glacial acetic acid

-

Centrifuge

-

Evaporator

Sample Preparation:

-

Collect a urine sample.

-

To 1 mL of urine, add 80 µL of 6N hydrochloric acid and 0.3 g of sodium chloride.[11]

-

Add 4 mL of ethyl acetate and vortex for 2 minutes.[11]

-

Centrifuge the mixture at 4000 rpm for 6 minutes.[11]

-

Transfer 200 µL of the upper organic layer to a clean tube.[11]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30 °C.[11]

-

Reconstitute the residue in 200 µL of the mobile phase.[11]

HPLC Conditions:

-

Column: Reversed-phase C18[12]

-

Mobile Phase: Water/acetonitrile (e.g., 90:10) with 0.02% glacial acetic acid[13]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm[12]

-

Injection Volume: 30 µL[11]

Quantification:

-

Prepare a series of standard solutions of 3-Methylhippuric acid in synthetic urine.

-

Analyze the standards to generate a calibration curve.

-

Determine the concentration of 3-Methylhippuric acid in the prepared urine sample by comparing its peak area to the calibration curve.

Quantitative Analysis in Urine by GC-MS

This protocol details a GC-MS method for the simultaneous detection of hippuric and methylhippuric acids in urine.[14]

Materials and Equipment:

-

GC-MS system

-

DB-17 or similar capillary column

-

Urine sample

-

Internal standard (e.g., p-methylhippuric acid)

-

Hydrochloric acid

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Centrifuge

-

Evaporator

Sample Preparation and Derivatization:

-

To a 2 mL urine sample, add an internal standard.[13]

-

Perform acid hydrolysis by adding concentrated HCl and heating.[13]

-

Extract the sample twice with ethyl acetate.[13]

-

Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.[13]

-

Add 30 µL of BSTFA and heat at 60 °C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[13]

GC-MS Conditions:

-

Column: DB-17 or equivalent[14]

-

Oven Program: Start at 200°C for 3 min, ramp to 260°C at 30°C/min, hold for 11 min, then ramp to 280°C at 35°C/min and hold for 4 min.[13]

-

Ionization: Electron Impact (EI) at 70 eV[13]

-

Mode: Single Ion Monitoring (SIM) for quantification[13]

Quantification:

-

Monitor characteristic ions for the TMS derivative of 3-Methylhippuric acid and the internal standard.

-

Prepare a calibration curve using standard solutions of 3-Methylhippuric acid.

-

Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methylhippuric Acid | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ijsr.net [ijsr.net]

- 10. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylhippuric acid CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylhippuric acid (4-MHA), a key biomarker for assessing exposure to p-xylene. The document details its chemical and physical properties, metabolic pathway, and analytical methodologies for its quantification in biological matrices. Furthermore, it includes detailed experimental protocols for its analysis and a representative synthesis procedure. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and occupational health monitoring.

Core Properties of 4-Methylhippuric Acid

4-Methylhippuric acid, also known as N-(p-Toluoyl)glycine, is the primary urinary metabolite of p-xylene.[1][2] Its detection and quantification in urine are widely used as a reliable biomarker for monitoring occupational and environmental exposure to xylene.[3][4]

| Property | Value | Reference |

| CAS Number | 27115-50-0 | |

| Molecular Weight | 193.20 g/mol | [2] |

| Molecular Formula | C10H11NO3 | [2] |

| Synonyms | N-(4-Methylbenzoyl)glycine, p-Toluric acid | |

| Melting Point | 163-165 °C | |

| Appearance | Powder |

Metabolic Pathway of p-Xylene to 4-Methylhippuric Acid

The biotransformation of p-xylene predominantly occurs in the liver and involves a two-phase metabolic process. In Phase I, p-xylene is oxidized to p-toluic acid. This is followed by Phase II, where p-toluic acid is conjugated with glycine to form 4-Methylhippuric acid, which is then excreted in the urine.[1][3]

Analytical Methodologies for Quantification

The determination of 4-Methylhippuric acid in urine is crucial for biological monitoring. Several analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most common methods.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general method for the determination of 4-Methylhippuric acid in urine samples.

Sample Preparation:

-

To 1 mL of a urine sample in a borosilicate glass tube, add 80 µL of 6N hydrochloric acid and 0.3 g of sodium chloride.

-

Add 4 mL of ethyl acetate and mix by rotation for 2 minutes.

-

Centrifuge the mixture at 4000 rpm for 6 minutes.

-

Transfer 200 µL of the upper organic layer to an HPLC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 30 µL of the prepared sample into the HPLC system.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reverse Phase |

| Mobile Phase | 910 mL Phosphate Buffer (12 mM, pH 2), 45 mL Tetrahydrofuran, and 45 mL Methanol |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 216 nm |

| Column Temperature | 48 °C |

This protocol is adapted from a published method and may require optimization for specific laboratory conditions.

Synthesis of 4-Methylhippuric Acid

The synthesis of 4-Methylhippuric acid can be achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with 4-methylbenzoyl chloride in an alkaline medium. The following is a representative protocol adapted from the synthesis of hippuric acid.

Materials:

-

Glycine

-

10% Sodium Hydroxide (NaOH) solution

-

4-Methylbenzoyl chloride

-

Concentrated Hydrochloric Acid (HCl)

-

Carbon Tetrachloride (CCl4)

-

Deionized Water

Procedure:

-

Dissolve a specific molar equivalent of glycine in a 10% NaOH solution in a suitable reaction flask.

-

While stirring, add a slight molar excess of 4-methylbenzoyl chloride portion-wise to the glycine solution. Maintain the temperature and pH of the reaction mixture.

-

After the addition is complete, continue stirring until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

-

Cool the reaction mixture in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic, leading to the precipitation of the product.

-

Filter the crude 4-Methylhippuric acid precipitate and wash it with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as boiling water.

-

The purified product should be dried, and its identity and purity confirmed by analytical techniques such as melting point determination, NMR, and mass spectrometry.

Conclusion

4-Methylhippuric acid serves as a critical biomarker for monitoring exposure to p-xylene, with well-established analytical methods for its detection. This guide provides essential technical information, including its core properties, metabolic pathway, and detailed experimental protocols, to support researchers and professionals in their respective fields. The provided methodologies and workflows offer a solid foundation for the implementation of 4-MHA analysis and synthesis in a laboratory setting.

References

N-Methylhippuric Acid: A Comprehensive Biomarker for Xylene Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Xylene, a prevalent aromatic hydrocarbon in industrial settings, presents significant occupational health risks, including neurotoxicity and respiratory irritation.[1] Monitoring exposure to xylene is paramount for ensuring workplace safety and understanding its metabolic fate is crucial for toxicological studies. N-Methylhippuric acid (MHA), the primary urinary metabolite of xylene, has emerged as a reliable and widely accepted biomarker for quantifying xylene exposure.[2][3] This technical guide provides a comprehensive overview of this compound as a biomarker, detailing its metabolic pathway, analytical methodologies for its detection, and a summary of quantitative data from various exposure studies.

Metabolic Pathway of Xylene

Upon inhalation or dermal absorption, xylene is primarily metabolized in the liver. The metabolic cascade involves a two-step enzymatic process, ultimately leading to the formation of this compound, which is then excreted in the urine.[4][5]

The initial step involves the oxidation of one of the methyl groups of xylene to form methylbenzyl alcohol, a reaction catalyzed by cytochrome P450 enzymes.[4][6] Subsequently, alcohol dehydrogenase and aldehyde dehydrogenase further oxidize methylbenzyl alcohol to the corresponding toluic acid (methylbenzoic acid).[4][7] Finally, in a conjugation reaction, toluic acid is coupled with the amino acid glycine to form this compound.[4][5] The three isomers of xylene (ortho-, meta-, and para-) are metabolized to their respective this compound isomers (2-, 3-, and 4-Methylhippuric acid).[6][8]

Analytical Methodologies for this compound Detection

The quantification of this compound in urine is typically accomplished using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC with ultraviolet (UV) detection is a robust and widely used method for the determination of this compound in urine.[11][12] The NIOSH 8301 method provides a standardized protocol for this analysis.[12]

Experimental Protocol: HPLC-UV (Based on NIOSH Method 8301) [12]

-

Sample Preparation:

-

Collect a urine sample in a polyethylene bottle containing a few crystals of thymol as a preservative.

-

Acidify 1.0 mL of the urine sample with 80 µL of 6 N HCl.

-

Add 0.3 g of sodium chloride to saturate the solution.

-

Extract the this compound with 4 mL of ethyl acetate by shaking for 2 minutes.

-

Centrifuge the sample to separate the layers.

-

Transfer 200 µL of the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of distilled water.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid (e.g., 84:16:0.025 v/v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound in synthetic urine.

-

Analyze the standards under the same conditions as the samples to generate a calibration curve.

-

Gas Chromatography (GC)

Gas chromatography, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is another sensitive method for this compound analysis.[13][14] This technique typically requires a derivatization step to increase the volatility of the analyte.

Experimental Protocol: Gas Chromatography (General Procedure) [13][15]

-

Sample Preparation and Extraction:

-

Similar to the HPLC protocol, acidify the urine sample and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

-

-

Derivatization:

-

Chromatographic Conditions:

-

Calibration:

-

Prepare and derivatize a series of this compound standards in the same manner as the samples to create a calibration curve.

-

Quantitative Data and Interpretation

Numerous studies have established a clear correlation between the intensity of xylene exposure and the concentration of this compound in urine. The data is often normalized to creatinine concentration to account for variations in urine dilution.

Table 1: Correlation of Xylene Exposure with Urinary this compound Levels

| Xylene Exposure Level (ppm) | Mean Urinary this compound (g/g creatinine) | Study Population | Reference |

| 3.8 (geometric mean) | Not specified directly, but a linear relationship was observed. | 121 male workers in dip-coating | [16] |

| Up to ~45 (converted from mg/m³) | A linear correlation was found. | 40 paint industry workers | [17] |

| Not specified, but exposed | 0.11 (o-MHA), 0.19 (m- and p-MHA) | 44 printing workers | [18] |

| Not specified, but exposed | 0.02 (2-MHA), 0.017 (3-MHA), 0.015 (4-MHA) | Gas station workers | [19] |

Table 2: Biological Exposure Indices (BEI) and Reference Values for this compound

| Parameter | Value | Notes | Reference |

| Biological Exposure Index (BEI) | 1.5 g/g creatinine | For end-of-shift urine samples. | [2][20] |

| Biological Tolerance Value (BAT) | 2.0 g/L | For end-of-exposure or end-of-shift samples. | [20] |

| Unexposed Individuals | Generally < 1 mmol/mol creatinine (< 2 mg/g creatinine) | Methylhippuric acids are not typically found in non-exposed individuals. | [7][12] |

Conclusion

This compound serves as a specific and reliable biomarker for assessing occupational and environmental exposure to xylene. Its concentration in urine correlates well with the extent of exposure, making it an invaluable tool in industrial hygiene and toxicology. The analytical methods for its quantification, particularly HPLC-UV, are well-established and validated. By understanding the metabolic pathway and utilizing standardized analytical protocols, researchers and drug development professionals can accurately monitor xylene exposure and evaluate the efficacy of safety interventions.

References

- 1. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 2. longdom.org [longdom.org]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hsl.gov.uk [hsl.gov.uk]

- 8. Excretion of methylhippuric acids in urine of workers exposed to a xylene mixture: comparison among three xylene isomers and toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdc.gov [cdc.gov]

- 13. Measurement by gas chromatography of urinary hippuric acid and methylhippuric acid as indices of toluene and xylene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of hippuric acid and o-, m- and p-methylhippuric acids in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modified method for determination of hippuric acid and methylhippuric acid in urine by gas chromatography. | Sigma-Aldrich [sigmaaldrich.com]

- 16. Urinary methylhippuric acid isomer levels after occupational exposure to a xylene mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Correlation of xylene exposure and methyl hippuric acid excretion in urine among paint industry workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 20. medtox.labcorp.com [medtox.labcorp.com]

Biological half-life of N-Methylhippuric acid in urine.

An In-depth Technical Guide on the Biological Half-life of N-Methylhippuric Acid in Urine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological half-life of this compound (MHA) in urine, a key biomarker for xylene exposure. The document details the metabolic pathways, elimination kinetics, and standardized experimental protocols for the quantification of MHA.

Introduction

This compound is the primary urinary metabolite of the three isomers of xylene (ortho-, meta-, and para-xylene)[1][2]. As such, its detection and quantification in urine serve as a reliable biomarker for assessing occupational and environmental exposure to this widely used industrial solvent[1][3]. Understanding the biological half-life of this compound is crucial for designing effective biological monitoring strategies, interpreting biomonitoring data, and assessing health risks associated with xylene exposure.

Metabolic Pathway of Xylene

The biotransformation of xylene to this compound is a multi-step process primarily occurring in the liver. Initially, xylene is oxidized to toluic acid by cytochrome P450 enzymes, alcohol dehydrogenase, and aldehyde dehydrogenase[2][4]. Subsequently, toluic acid is conjugated with glycine to form this compound, which is then excreted in the urine[2][3][5]. The glycine conjugation step is mediated by the enzyme bile acid CoA:amino acid N-acyltransferase[5].

Biological Half-life and Elimination Kinetics

The elimination of this compound from the body following xylene exposure is characterized by a relatively rapid initial phase, though some studies indicate a biphasic excretion pattern with a slower second phase. This biphasic elimination may be attributed to the distribution and subsequent release of xylene from adipose tissue due to its lipophilic nature[6]. The variability in the reported half-life can be influenced by factors such as the level and duration of exposure, individual metabolic rates, and body composition[6].

| Parameter | Value | Reference |

| Mean Biological Half-life (Initial Phase) | 3.6 ± 0.9 hours | [6] |

| Biphasic Elimination Half-life | Phase 1: ~1.5 hoursPhase 2: ~20 hours | [4] |

| Reported Half-life Range | 20-30 hours | [5] |

| Second Excretion Phase Half-time | 31.0 hours | [6] |

Experimental Protocols for Determination in Urine

The quantitative analysis of this compound in urine is most commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC)[7]. The NIOSH Method 8301 is a widely recognized and validated protocol for this purpose[8][9].

NIOSH Method 8301: HPLC-UV Detection

This method provides a reliable means of quantifying hippuric and methylhippuric acids in urine.

4.1.1. Sample Collection and Handling

-

Specimen: Spot urine sample collected at the end of a work shift, preferably after at least two days of exposure[8][9].

-

Preservative: A few crystals of thymol are added to the collection bottle[8][9].

-

Storage and Shipment: Samples should be stored at 4°C and shipped overnight in a styrofoam shipper with a bagged refrigerant[8].

-

Stability: The sample is stable for 30 days at 4°C[8].

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1.0 mL of the urine sample into a 15-mL glass tube.

-

Add 4 mL of ethyl acetate and mix by rotation for 2 minutes[8][10].

-

Centrifuge at approximately 100 x g for 5 minutes[8].

-

Transfer 200 µL of the upper organic layer to an HPLC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen in a heated water bath (~30°C)[8][10].

-

Reconstitute the residue in 200 µL of distilled water[8].

4.1.3. HPLC-UV Analysis

-

Technique: High-Performance Liquid Chromatography with UV detection[8].

-

Column: Reversed-phase C18 column[8].

-

Mobile Phase: 84/16/0.025% (v/v/v) water/acetonitrile/glacial acetic acid[8].

-

Flow Rate: 1.5 mL/min[8].

-

Injection Volume: 10 µL[8].

-

Detection Wavelength: 254 nm[8].

-

Calibration: Use synthetic urine solutions of the analyte for calibration standards[8].

Potential Interferences

Several factors can interfere with the metabolism of xylene and the excretion of this compound, potentially affecting the interpretation of biomonitoring results.

-

Co-exposure to other solvents: Toluene, which is metabolized to hippuric acid, does not interfere with the specific measurement of methylhippuric acid isomers by HPLC[11].

-

Alcohol Consumption: Ingestion of alcohol during xylene exposure can increase blood and breath xylene levels, potentially altering the excretion kinetics of this compound[4].

-

Medications: Therapeutic doses of aspirin have been shown to reduce the concentration of this compound in urine samples collected at the end of a work shift by as much as 50%[4].

Conclusion

The biological half-life of this compound in urine is a critical parameter in the biological monitoring of xylene exposure. While a rapid initial elimination phase with a half-life of approximately 3.6 hours is observed, a slower, secondary elimination phase can extend for 20-30 hours or more, likely due to the release of xylene from adipose tissues. Standardized analytical methods, such as NIOSH 8301, provide robust and reliable protocols for the quantification of this compound in urine. For accurate interpretation of results, it is essential to consider the timing of sample collection relative to exposure and potential confounding factors such as alcohol and medication use.

References

- 1. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 4. hsl.gov.uk [hsl.gov.uk]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdc.gov [cdc.gov]

- 9. mdcampbell.com [mdcampbell.com]

- 10. sid.ir [sid.ir]

- 11. cdc.gov [cdc.gov]

An In-depth Technical Guide on N-Methylhippuric Acid in the General Population

This technical guide provides a comprehensive overview of N-Methylhippuric acid (MHA), focusing on its levels in the general population, analytical methodologies for its detection, and its metabolic pathway. This document is intended for researchers, scientists, and drug development professionals.

Endogenous Levels of this compound

This compound is widely recognized as a primary urinary metabolite of xylene, a common industrial solvent.[1][2] Consequently, its presence in biological samples is predominantly an indicator of exposure to xylene.[1] Several sources indicate that this compound is not typically found in individuals who have not been exposed to xylene.[3][4] However, due to the ubiquitous nature of xylene in various industrial and consumer products, a low background level may be detectable in the general population, reflecting environmental exposure.

One study established a background urinary level of MHA in non-exposed individuals to be less than 0.01 g/g creatinine.[5] For occupational exposure, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Biological Exposure Index (BEI) for MHA in urine at 1.5 g/g creatinine, measured at the end of a work shift.[3][4]

The following table summarizes the reported levels of this compound in urine.

| Population | Sample Type | Analyte | Concentration | Notes | Citation |

| Non-exposed individuals | Urine | Methylhippuric acid | < 0.01 g/g creatinine | Background level from a preliminary study. | [5] |

| Non-exposed individuals | Urine | Methylhippuric acid | None detected | General reference interval for unexposed population. | [4] |

| Non-exposed individuals | Urine | Methylhippuric acids | Not found | Statement from a CDC method document. | [3] |

| Occupationally exposed workers | Urine | Methylhippuric acid | 1.5 g/g creatinine | Biological Exposure Index (BEI) for end-of-shift samples. | [3][4] |

| Occupationally exposed workers | Urine | Methylhippuric acid | 2.0 g/L | Biological Tolerance Value (BAT) for end of exposure or end of shift. | [4] |

Metabolic Pathway of this compound

Xylene is metabolized in the body to form this compound, which is then excreted in the urine.[6] The metabolic process begins with the oxidation of a methyl group on the xylene molecule, leading to the formation of the corresponding toluic acid (methylbenzoic acid).[2][6] This is followed by conjugation of the toluic acid with the amino acid glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase, to produce this compound.[2][7]

Caption: Metabolic pathway of xylene to this compound.

Experimental Protocols for Quantification of this compound

The quantification of this compound in urine is crucial for biomonitoring xylene exposure. The most common analytical methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8][9]

A widely referenced method for the determination of hippuric and methylhippuric acids in urine is NIOSH Method 8301, which utilizes High-Performance Liquid Chromatography with UV detection.[3]

Sample Collection and Preparation:

-

Urine samples are collected in polyethylene bottles. For occupational monitoring, samples are typically taken at the end of a work shift.[3]

-

A 1.0 mL aliquot of the urine sample is transferred to a glass tube.[3]

-

The sample is acidified with hydrochloric acid (HCl) and saturated with sodium chloride (NaCl).[3]

-

This compound is extracted from the urine matrix using an organic solvent, such as ethyl acetate.[3]

-

The organic layer is separated, transferred to a new tube, and evaporated to dryness under a stream of nitrogen.[3]

-

The residue is then reconstituted in distilled water or a suitable mobile phase for HPLC analysis.[3]

Chromatographic Analysis:

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Column: A reversed-phase C18 column is typically used.[3]

-

Mobile Phase: A common mobile phase consists of a mixture of water, acetonitrile, and acetic acid.[10]

-

Detection: The UV detector is set to a wavelength of 254 nm.[3]

-

Quantification: The concentration of this compound is determined by comparing the peak area or height from the sample chromatogram to a calibration curve generated from standards of known concentrations.[3]

Caption: Experimental workflow for this compound analysis.

Gas chromatography is another technique employed for the analysis of this compound. These methods often require a derivatization step to increase the volatility of the analyte.

Sample Preparation and Derivatization:

-

Similar to the HPLC method, the initial steps involve acidification of the urine sample and extraction with an organic solvent.[9]

-

Following extraction, the this compound is converted into a more volatile derivative, for example, by esterification.[9]

GC Analysis:

-

Technique: Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS).[4][9]

-

Column: A capillary column, such as a DB-1, is used for separation.[9]

-

Quantification: The concentration is determined by comparing the peak response of the derivatized analyte in the sample to that of derivatized standards.[9]

Conclusion

The presence and concentration of this compound in urine are reliable biomarkers for assessing exposure to xylene. While endogenous levels in non-exposed individuals are generally considered to be negligible or undetectable, low background concentrations may be present in the general population due to environmental exposure. Standardized analytical methods, primarily HPLC-UV and GC, are well-established for the accurate quantification of this compound in biological samples. This information is critical for occupational health monitoring and toxicological studies.

References

- 1. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. cdc.gov [cdc.gov]

- 4. medtox.labcorp.com [medtox.labcorp.com]

- 5. Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning: Estimation of Ingested Xylene Volume and Association with Clinical Outcome Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 7. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdcampbell.com [mdcampbell.com]

N-Methylhippuric Acid: A Toxicological Profile and Biomarker of Xylene Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhippuric acid is the primary urinary metabolite of the aromatic hydrocarbon xylene and serves as a crucial biomarker for monitoring occupational and environmental exposure to this prevalent solvent.[1][2][3][4][5] This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on its role as an indicator of xylene toxicity. While direct toxicological data on this compound is limited, with safety data sheets suggesting potential for skin, eye, and respiratory irritation, its clinical significance is intrinsically linked to the health effects of its parent compound, xylene.[6][7][8] This document consolidates quantitative data, details experimental protocols for its detection, and visualizes its metabolic pathway.

Physicochemical Properties

This compound is a carboxylic acid with the chemical formula C10H11NO3 and a molar mass of 193.202 g·mol−1.[9] It exists as three isomers: 2-methylhippuric acid, 3-methylhippuric acid, and 4-methylhippuric acid, corresponding to the metabolism of ortho-, meta-, and para-xylene, respectively.[9]

Toxicokinetics and Metabolism

The biotransformation of xylene to this compound primarily occurs in the liver. The metabolic pathway can be summarized in two main steps:

-

Oxidation: The methyl group of xylene is oxidized to form the corresponding methylbenzoic acid (toluic acid). This reaction is catalyzed by the mixed-function oxidase system (cytochrome P450 enzymes).[4][5]

-

Glycine Conjugation: The resulting methylbenzoic acid is then conjugated with the amino acid glycine to form this compound.[3][4][5] This conjugation is mediated by the enzyme bile acid CoA:amino acid N-acyltransferase.[5]

The resulting this compound is then excreted in the urine.[4][10] It is important to note that substances like ethanol and aspirin can inhibit this metabolic process, leading to elevated blood xylene levels and reduced urinary excretion of this compound.[11]

Toxicological Data

The toxicological properties of this compound itself have not been extensively investigated.[6][12] The primary health concerns are associated with exposure to its precursor, xylene, which can cause neurotoxicity and irritation to the respiratory system.[2][3]

Quantitative Toxicological Data

The following table summarizes key quantitative values related to the assessment of this compound as a biomarker of xylene exposure.

| Parameter | Value | Reference |

| Biological Exposure Index (BEI) | 1.5 g/g creatinine | [1][4][10][13][14] |

| Typical Level in Non-Exposed Individuals | Not found | [1] |

| Analytical Range in Urine | 10.0 - 1000 µg/mL | [1] |

| Estimated Limit of Detection (LOD) - 2-MHA | 5 µg/mL | [1] |

| Estimated Limit of Detection (LOD) - 3 & 4-MHA | 6 µg/mL | [1] |

Human Exposure Data

The table below presents examples of urinary this compound concentrations measured in human populations with varying levels of xylene exposure.

| Population | This compound Concentration (g/g creatinine) | Reference |

| Acute Inhalation Poisoning (2 cases) | 2.57 and 2.68 | [10] |

| Gas Station Workers (mean) | 2-MHA: 0.017, 3-MHA: 0.012, 4-MHA: 0.011 | [15] |

Experimental Protocols

The standard method for the quantification of this compound in urine is High-Performance Liquid Chromatography with UV detection (HPLC-UV), as detailed in the NIOSH Manual of Analytical Methods (NMAM) 8301.[1][16]

Biological Sample Collection and Handling

-

Specimen: Urine.

-

Sampling Time: End of shift after at least two days of exposure. Pre-shift samples can serve as a baseline.

-

Volume: Complete spot void.

-

Preservative: A few crystals of thymol.

-

Storage: Store at 4°C.

-

Stability: Stable for 30 days at 4°C.[1]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1.0 mL of urine into a 15-mL centrifuge tube.

-

Add 40 µL of concentrated HCl and 0.3 g of NaCl.

-

Add 4.0 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 100 x g for 5 minutes.

-

Transfer 200 µL of the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30°C.

-

Reconstitute the residue in 200 µL of distilled water.[1][16]

HPLC-UV Analysis

-

Technique: High-Performance Liquid Chromatography with UV Detection.

-

Column: Reversed-phase C18.

-

Mobile Phase: 84/16/0.025% (v/v/v) water/acetonitrile/glacial acetic acid.

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.[1]

Workflow for this compound Analysis

Conclusion

This compound is an established and reliable biomarker for assessing human exposure to xylene. While direct evidence of its toxicity is sparse, its presence in urine is a definitive indicator of xylene uptake and metabolism. The quantification of urinary this compound, through well-defined analytical protocols such as NIOSH Method 8301, is a cornerstone of occupational health monitoring for workers exposed to xylene-containing products. Future research should aim to further elucidate the direct toxicological properties of this compound to provide a more complete understanding of its role in the overall pathophysiology of xylene exposure.

References

- 1. cdc.gov [cdc.gov]

- 2. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 3. 3-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 4. jcdr.net [jcdr.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Methylhippuric Acid | C10H11NO3 | CID 91637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 10. longdom.org [longdom.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. biosynth.com [biosynth.com]

- 13. brieflands.com [brieflands.com]

- 14. sid.ir [sid.ir]

- 15. researchgate.net [researchgate.net]

- 16. mdcampbell.com [mdcampbell.com]

N-Methylhippuric Acid: A Biomarker for Occupational Xylene Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Methylhippuric acid (MHA) is a primary urinary metabolite of xylene, an aromatic hydrocarbon widely utilized as a solvent in various industries, including paint, rubber, and leather manufacturing, as well as in laboratories for tissue processing.[1][2] Due to its direct correlation with xylene absorption, MHA serves as a crucial biomarker for monitoring occupational exposure to this solvent.[3][4] This guide provides a comprehensive overview of this compound's role in occupational health, detailing its metabolic pathway, analytical methodologies for its detection, and interpretation of its urinary concentrations.

Metabolic Pathway of Xylene

Upon inhalation, ingestion, or dermal absorption, xylene is metabolized in the liver. The biotransformation process involves the oxidation of one of the methyl groups on the xylene molecule to form methylbenzoic acid. This intermediate is then conjugated with glycine to produce this compound, which is subsequently excreted in the urine.[2][5] Approximately 95% of absorbed xylene is metabolized and excreted as MHA.[1] The three isomers of xylene (ortho-, meta-, and para-) are metabolized to their corresponding this compound isomers (2-, 3-, and 4-N-Methylhippuric acid).[4]

Quantitative Data on this compound Levels

The concentration of this compound in urine is a reliable indicator of xylene exposure. The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Biological Exposure Index (BEI) for MHA.

| Parameter | Value | Reference |

| Biological Exposure Index (BEI) | 1.5 g/g creatinine | [2] |

| Background Levels (Non-exposed) | < 0.01 g/g creatinine | [6] |

| 8-h TWA Xylene Exposure Range | 0 - 865 mg/m³ | [3][7] |

| Median 8-h TWA Xylene Exposure | 69 mg/m³ | [3][7] |

BEI is for an end-of-shift urine sample.

Experimental Protocol: Determination of this compound in Urine by HPLC-UV

This protocol is based on the NIOSH 8301 method for the analysis of hippuric and methylhippuric acids in urine.[8]

1. Principle

This compound is extracted from an acidified urine sample with ethyl acetate. The organic layer is then evaporated, and the residue is reconstituted in water for analysis by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

2. Reagents and Materials

-

This compound standards (2-, 3-, and 4-isomers)

-

Hippuric acid (for internal standard, if desired)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Glacial acetic acid

-

Ethyl acetate

-

6N Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Thymol (preservative)

-

Synthetic urine (for calibration standards)

-

15-mL borosilicate glass tubes with caps

-

HPLC vials

-

HPLC system with UV detector, column heater, and C18 reverse-phase column

3. Sample Collection and Preparation

-

Collect a spot urine sample at the end of the work shift after at least two days of exposure.[8]

-

Add a few crystals of thymol to the collection bottle as a preservative and store at 4°C.[8]

-

Perform a creatinine determination on an aliquot of the urine sample.[8]

-

Pipette 1.0 mL of the well-mixed urine into a 15-mL glass tube.[8]

-

Add 80 µL of 6N HCl and mix.[8]

-

Add 0.3 grams of NaCl.[8]

4. Extraction

-

Add 4.0 mL of ethyl acetate to the prepared urine sample.

-

Cap the tube and shake vigorously for 2 minutes.

-

Centrifuge at approximately 100 x g for 5 minutes to separate the layers.[8]

-

Transfer 200 µL of the upper organic layer to an HPLC vial.[8]

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen in a heated water bath (approximately 30°C).[8]

-

Reconstitute the residue in 200 µL of distilled water.[8]

5. HPLC Analysis

-

Column: Reverse-phase C18

-

Mobile Phase: 84/16/0.025 (v/v/v) water/acetonitrile/glacial acetic acid[8]

-

Flow Rate: 1.5 mL/min[8]

-

Injection Volume: 10 µL[8]

-

Column Temperature: 37°C[8]

-

UV Detection Wavelength: 254 nm[8]

6. Calibration and Quality Control

-

Prepare working standards of this compound in synthetic urine over a range of 10 to 1000 µg/mL.[8]

-

Analyze standards and quality control samples with each batch of unknown samples.

-

Construct a calibration curve by plotting the peak height or area against the concentration of the standards.

7. Calculation

-

Determine the concentration of this compound in the urine sample (in µg/mL) from the calibration curve.

-

Normalize the concentration to creatinine by dividing the MHA concentration by the creatinine concentration of the urine sample (in g/L). The final result is expressed in g/g creatinine.[8]

Conclusion

This compound is a specific and reliable biomarker for assessing occupational exposure to xylene.[1] Its analysis in urine provides a non-invasive method for monitoring workplace exposure and ensuring that control measures are effective. The standardized analytical methods, such as the NIOSH 8301 protocol, allow for consistent and accurate quantification. Regular biomonitoring of this compound in at-risk workers is a critical component of a comprehensive occupational health and safety program.

References

- 1. longdom.org [longdom.org]

- 2. jcdr.net [jcdr.net]